7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
CAS No. |
54289-36-0 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
7-oxo-5-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N4O3/c1-2-3-4-5-7-6-8(16)15-11(12-7)13-9(14-15)10(17)18/h6H,2-5H2,1H3,(H,17,18)(H,12,13,14) |
InChI Key |
KJOIAQZQOVGORS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)N2C(=N1)N=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formyl or acyl compounds to form the triazole ring, followed by further functionalization to introduce the hydroxyl and pentyl groups. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups at the pentyl position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-PENTYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLICACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors associated with cellular signaling .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Alkyl chains at position 5 (e.g., pentyl) enhance lipophilicity and target binding compared to phenyl or methyl groups, as demonstrated in MPII inhibition studies .
- Carboxylic acid at position 2 improves water solubility and hydrogen-bonding capacity, critical for interactions with polar residues in enzymes .
Synthetic Challenges :
- Long alkyl chains (e.g., pentyl) may complicate purification due to increased hydrophobicity, necessitating optimized chromatographic conditions .
Biological Potential: Triazolopyrimidines with 7-oxo and carboxylic acid groups are prioritized in drug discovery for their balanced physicochemical profiles and target affinity .
Biological Activity
7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is CHNO, with a molecular weight of 224.23 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, contributing to its unique reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor, modulating various biochemical pathways that are crucial for cellular function. The binding affinity to these targets can lead to significant therapeutic effects in disease models.
Antiparasitic Activity
Recent studies have highlighted the compound's antiparasitic properties. For instance, research involving metal complexes of triazolopyrimidine derivatives demonstrated effective inhibition against Leishmania spp. and Trypanosoma cruzi. The complexes exhibited lower toxicity to host cells compared to traditional drugs like Glucantime and Benznidazole, suggesting a promising therapeutic index for these compounds .
Antimicrobial Properties
In vitro studies have shown that 7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid possesses significant antimicrobial activity against a range of bacterial strains. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. Results indicate that while the compound exhibits cytotoxicity, it shows selectivity towards cancer cells over normal cells. This selectivity is crucial for developing potential anticancer therapies .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiparasitic activity | The metal complexes of the compound showed higher selectivity indices against Leishmania spp. compared to commercial drugs. |
| Study 2 | Assess antimicrobial effects | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to mammalian cells. |
| Study 3 | Investigate anticancer properties | The compound inhibited proliferation in cancer cell lines while sparing normal cells, indicating potential for targeted therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
